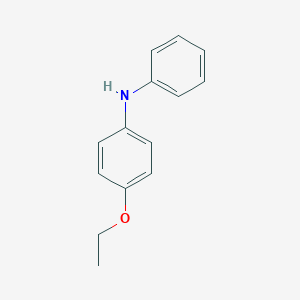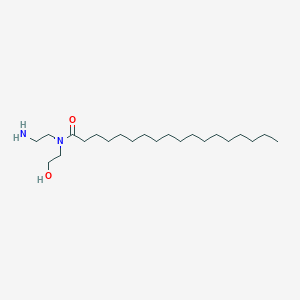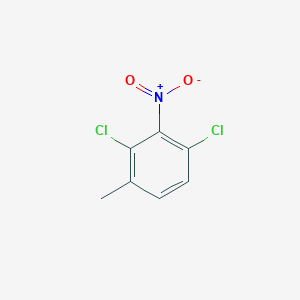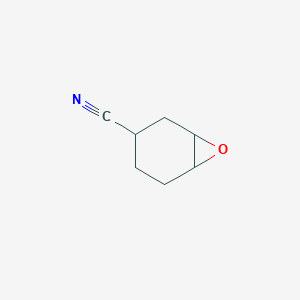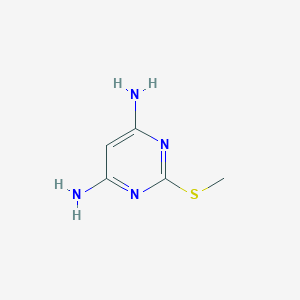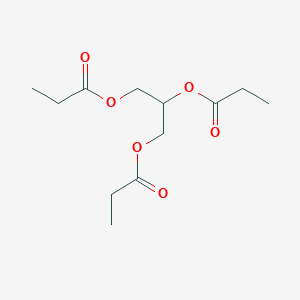
Tripropionin
Overview
Description
Tripropionin, also known as glyceryl tripropionate, is an ester derived from glycerol and propionic acid. It is a clear, colorless, and oily liquid with the chemical formula C12H20O6. This compound is primarily used in the food industry as a flavoring agent and in pharmaceuticals as a solvent and excipient.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripropionin is synthesized through the esterification of glycerol with propionic acid. The reaction typically involves the use of a catalyst such as scandium tris(trifluoromethanesulfonate) in toluene at a temperature of 129°C. The reaction is monitored by measuring the volume of water azeotropically removed from the reaction mixture. The crude product is then purified by vacuum distillation to achieve a high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions ensures high productivity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Tripropionin undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to glycerol and propionic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, producing different esters and glycerol.
Oxidation: this compound can be oxidized to form propionic acid and other oxidation products under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Glycerol and propionic acid.
Transesterification: Various esters and glycerol.
Oxidation: Propionic acid and other oxidation products.
Scientific Research Applications
Tripropionin has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on the gut microbiome and metabolic regulation.
Industry: Employed as a plasticizer and stabilizer in the production of polymers and resins.
Mechanism of Action
Tripropionin is often compared with other triglycerides such as triacetin and tributyrin. While all three compounds are esters of glycerol, they differ in their fatty acid components:
Triacetin: Contains acetic acid esters.
Tributyrin: Contains butyric acid esters.
This compound: Contains propionic acid esters.
Uniqueness: this compound exhibits intermediate properties between triacetin and tributyrin, making it a versatile compound with unique applications in various fields .
Comparison with Similar Compounds
- Triacetin
- Tributyrin
- Ethyl valerate
Properties
IUPAC Name |
2,3-di(propanoyloxy)propyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWRNSARCRTXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(COC(=O)CC)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051702 | |
| Record name | Tripropionin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with practically no odour | |
| Record name | Glyceryl tripropanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
175.00 to 176.00 °C. @ 20.00 mm Hg | |
| Record name | Glycerol tripropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.07 mg/mL at 37 °C, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
| Record name | Glycerol tripropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Glyceryl tripropanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.065-1.082 | |
| Record name | Glyceryl tripropanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
139-45-7 | |
| Record name | Tripropionin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropionin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPROPIONIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetriol, 1,2,3-tripropanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropionin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol tripropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL TRIPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8L8EVQ6QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol tripropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tripropionin?
A1: this compound has the molecular formula C9H14O6 and a molecular weight of 218.20 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Although specific spectroscopic data wasn't detailed in the provided papers, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for structural confirmation of this compound and related compounds [].
Q3: How does this compound perform as a biodiesel additive?
A3: Studies have shown that short chain oils like this compound have low enough viscosity to be considered as biodiesel additives []. This can be advantageous as it avoids excess glycerol, a byproduct of biodiesel production.
Q4: Are there any legal limitations on using triacetin as a biodiesel additive?
A4: While triacetin is a technically suitable biodiesel additive, it faces legal limitations in the European Union due to restrictions on the maximum allowed amount of triglycerides in biodiesel. These limitations are not present in the USA regulations [].
Q5: How is this compound used in the study of lipases?
A5: this compound serves as a common substrate to investigate the activity and specificity of lipases from various sources, including porcine pancreas [, , ], Rhizopus delemar [], and Butyrivibrio fibrisolvens []. The rate of this compound hydrolysis can be used to characterize these enzymes.
Q6: Does the physical state of this compound influence lipase activity?
A6: Yes, research suggests that the presence of interfaces, such as those created by emulsified this compound, significantly enhances the hydrolysis rate by pancreatic lipase compared to dissolved this compound [].
Q7: How does this compound contribute to the study of microencapsulation?
A7: this compound can be employed as the organic core material in microcapsules [, ]. Subsequent enzymatic hydrolysis of this compound using lipase leads to the formation of aqueous-core microcapsules, a process valuable in controlled release applications.
Q8: Can this compound be used in drug delivery systems?
A8: this compound has been investigated as a solvent for biodegradable polymers like PEG-PLA in the development of injectable depot formulations for controlled drug release []. This approach has shown promise in delivering the bispecific T-cell engager BiJ591 for prostate cancer treatment.
Q9: How does this compound's solubility in water compare to other triglycerides?
A9: this compound displays higher solubility in water compared to triglycerides with longer hydrophobic chains like tricaproin and tricaprylin []. This difference in solubility is attributed to the shorter hydrophobic chains in this compound, allowing for better interaction with water molecules.
Q10: What role does this compound play in creating liquid-liquid systems for optical measurements?
A10: this compound, when mixed with m-dichlorobenzene, forms the organic phase in a liquid-liquid system designed for optical flow measurements []. The refractive index and density of this organic phase can be precisely tuned by adjusting the this compound concentration, allowing for matching with the aqueous phase and minimizing optical distortion.
Q11: What are the effects of intravenous this compound infusions in cows?
A11: Intravenous infusions of this compound, unlike longer chain triglycerides, do not lead to increased yields of its constituent fatty acid (propionic acid) in cow's milk []. This suggests a distinct metabolic pathway for this compound compared to its longer-chain counterparts.
Q12: Can this compound be toxic to rats?
A12: Research indicates that this compound can be toxic to rats fed a vitamin B12-deficient diet []. This toxicity is less pronounced when the diet is supplemented with vitamin B12, implying a potential role of vitamin B12 in this compound metabolism.
Q13: Are there alternative triglyceride mixtures with similar properties to those containing this compound?
A13: SALATRIM, a family of structured triglycerides, presents an alternative to mixtures containing this compound [, , ]. These mixtures, produced by interesterifying hydrogenated vegetable oils with triacetin, this compound, and/or tributyrin, have found applications in food products and have been investigated as potential low-calorie fat substitutes [].
Q14: When did the research on this compound and related triglycerides begin?
A14: Research on the properties and applications of this compound and other triglycerides has been ongoing for several decades. For instance, studies examining the gastric lipase activity on this compound date back to the mid-20th century [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






